5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is known for its high chemical stability and unique physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-azido-3-cyclopropoxy-2-(trifluoromethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-cyclopropoxy-2-(trifluoromethyl)pyridine.
Scientific Research Applications
5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The cyclopropoxy group contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-3-cyclopropoxy-2-(trifluoromethyl)pyridine stands out due to the presence of the cyclopropoxy group, which imparts unique steric and electronic properties. This makes it more stable and versatile compared to its analogs, enhancing its utility in various applications .
Properties
Molecular Formula |
C9H7ClF3NO |
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Molecular Weight |
237.60 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7ClF3NO/c10-5-3-7(15-6-1-2-6)8(14-4-5)9(11,12)13/h3-4,6H,1-2H2 |
InChI Key |
FSRUUTDJZQWVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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